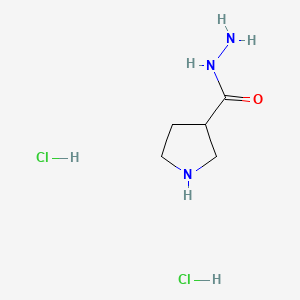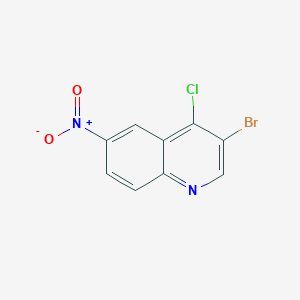
3-Bromo-4-chloro-6-nitroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-chloro-6-nitroquinoline is a heterocyclic aromatic compound with the molecular formula C9H4BrClN2O2. It is a derivative of quinoline, which is a fundamental structure in many biologically active compounds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloro-6-nitroquinoline typically involves the functionalization of the quinoline scaffold. One common method includes the nitration of 3-bromo-4-chloroquinoline using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions: 3-Bromo-4-chloro-6-nitroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form quinoline N-oxides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) as oxidizing agents.
Major Products:
Substitution: Derivatives with different functional groups replacing bromine or chlorine.
Reduction: 3-Bromo-4-chloro-6-aminoquinoline.
Oxidation: Quinoline N-oxides.
科学的研究の応用
3-Bromo-4-chloro-6-nitroquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including anticancer, antimicrobial, and anti-inflammatory drugs.
Synthetic Organic Chemistry: It is used in the synthesis of complex heterocyclic compounds and as an intermediate in various organic reactions.
Industrial Chemistry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Bromo-4-chloro-6-nitroquinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it can inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact pathways and targets can vary based on the specific derivative and its intended use .
類似化合物との比較
- 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline
- 7-Bromo-4-chloro-3-nitroquinoline
- 6-Bromo-4-chloro-3-nitroquinoline
Comparison: 3-Bromo-4-chloro-6-nitroquinoline is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties or synthetic utility, making it a valuable compound for targeted research and development .
特性
分子式 |
C9H4BrClN2O2 |
|---|---|
分子量 |
287.50 g/mol |
IUPAC名 |
3-bromo-4-chloro-6-nitroquinoline |
InChI |
InChI=1S/C9H4BrClN2O2/c10-7-4-12-8-2-1-5(13(14)15)3-6(8)9(7)11/h1-4H |
InChIキー |
YAEFENZIBHTRSI-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC=C(C(=C2C=C1[N+](=O)[O-])Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



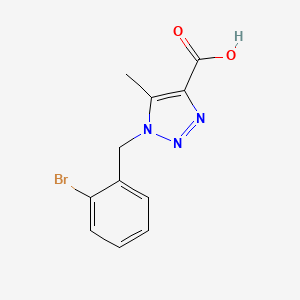
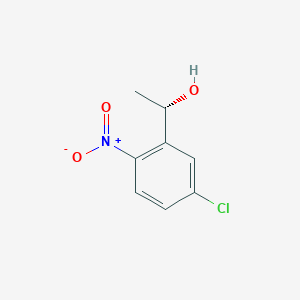
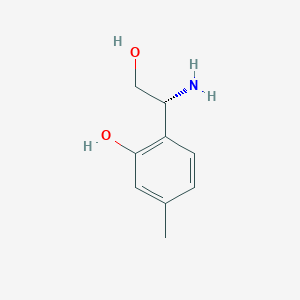


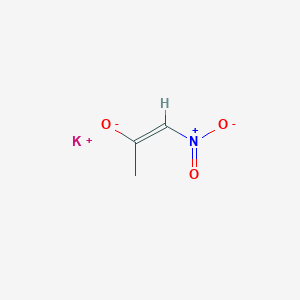
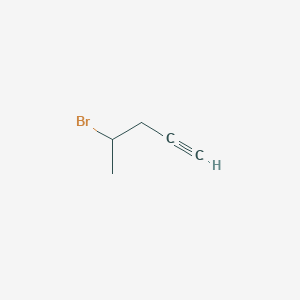

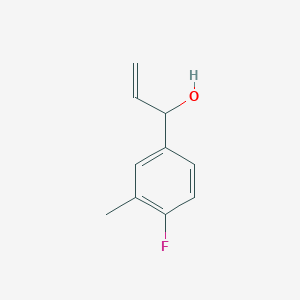
![13-Azabicyclo[10.2.0]tetradecan-14-one](/img/structure/B13615379.png)
